![molecular formula C31H38N4O9 B12545748 D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is a complex organic compound with a unique structure that combines elements of norleucine, tryptophan, and a nitrophenyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester involves multiple steps, starting with the protection of the amino and carboxyl groups of norleucine and tryptophan. The reaction typically involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group and methoxycarbonyl for the carboxyl group. The nitrophenyl ester is introduced in the final step through esterification.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitrophenyl ester, converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Amine derivatives of the nitrophenyl ester.
Substitution: Various substituted amides and esters.
科学的研究の応用
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The tryptophan moiety can interact with aromatic amino acids in proteins, while the nitrophenyl ester can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and influence biochemical pathways.
類似化合物との比較
Similar Compounds
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Uniqueness
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is unique due to its combination of norleucine and tryptophan moieties, along with the presence of a nitrophenyl ester. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C31H38N4O9 |
|---|---|
分子量 |
610.7 g/mol |
IUPAC名 |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C31H38N4O9/c1-6-7-11-24(28(37)43-19-20-13-15-22(16-14-20)35(40)41)32-27(36)25(33-29(38)44-31(2,3)4)17-21-18-34(30(39)42-5)26-12-9-8-10-23(21)26/h8-10,12-16,18,24-25H,6-7,11,17,19H2,1-5H3,(H,32,36)(H,33,38) |
InChIキー |
MNLGGHJXYNXUCS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)
![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
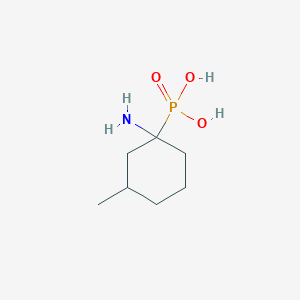
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
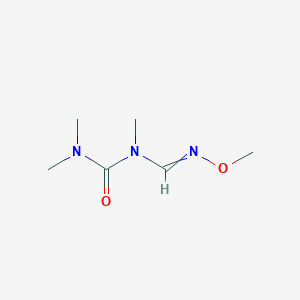
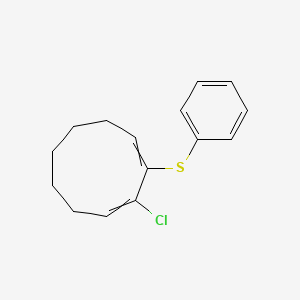
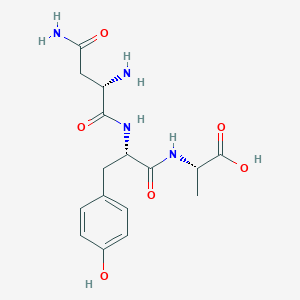
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
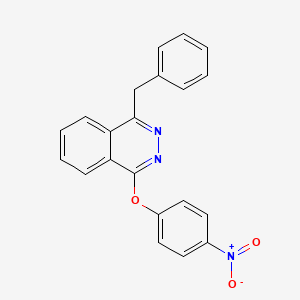
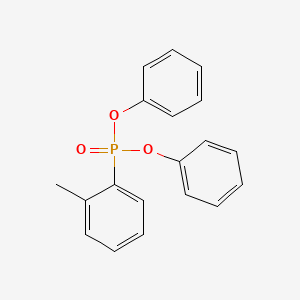
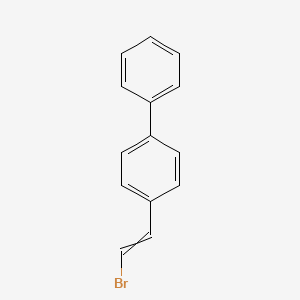
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
